

Cudc-305 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Cudc-305

Cat. No.: B1193811

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CUDC-305 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and experimental use of **CUDC-305**.

Frequently Asked Questions (FAQs)

Q1: What is **CUDC-305**?

CUDC-305, also known as Debio 0932, is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).^{[1][2]} It shows high binding affinity for HSP90 α and HSP90 β , with IC₅₀ values of approximately 100 nM and 103 nM, respectively.^{[3][4]} By inhibiting the chaperone function of HSP90, **CUDC-305** promotes the degradation of various oncogenic client proteins, leading to the suppression of tumor growth.^{[3][5]} It has been investigated for its potential in treating various cancers.^{[4][5]}

Q2: What is the solubility of **CUDC-305** in common laboratory solvents?

The solubility of **CUDC-305** can vary between suppliers. Below is a summary of reported solubility data. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Quantitative Solubility Data

Solvent	Solubility	Reference
DMSO	75 mg/mL (with sonication)	[3]
DMSO	5 mg/mL	[6]
DMSO	10 mM	[7]
DMF	10 mg/mL	[6]
Ethanol	5 mg/mL	[6]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[6]

Troubleshooting Common Solubility Issues

Q3: I dissolved **CUDC-305** in DMSO to make a stock solution, but a precipitate formed when I diluted it with my aqueous culture medium. What should I do?

This is a common occurrence when diluting a concentrated DMSO stock solution into an aqueous buffer or medium. Here are some steps to resolve this issue:

- Vortexing/Sonication: Vigorously vortex or sonicate the diluted solution for a few minutes. This is often sufficient to redissolve the precipitate.[8]
- Gentle Warming: Warm the solution in a 37°C water bath while sonicating or vortexing.[8]
- Important Note: Always ensure that the precipitate has fully redissolved before adding the solution to your cells or animal models to ensure accurate dosing.

Q4: My **CUDC-305** is not dissolving well in DMSO, even at lower concentrations. What could be the problem?

- DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of some compounds. Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[3]
- Sonication: For higher concentrations, sonication is often required to facilitate dissolution.[3]

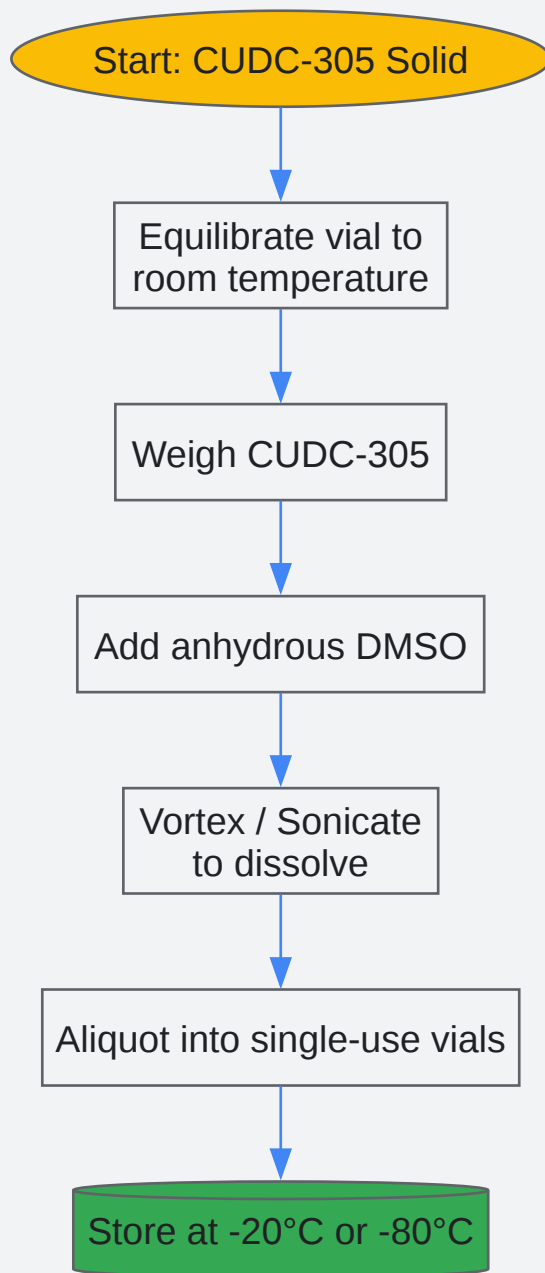
Experimental Protocols & Workflows

Protocol 1: Preparation of a **CUDC-305** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CUDC-305** in DMSO.

- Pre-weighing: **CUDC-305** is a crystalline solid.^[6] Before opening, allow the vial to equilibrate to room temperature for at least one hour.^[9]
- Calculation: **CUDC-305** has a molecular weight of approximately 442.6 g/mol.^[6] To prepare a 10 mM solution, you will need 4.426 mg of **CUDC-305** per 1 mL of DMSO.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the pre-weighed **CUDC-305**.
- Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.^[3]
- Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.^[3] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 2 years).^{[3][9]}

Stock Solution Preparation Workflow



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Caption: Workflow for preparing a **CUDC-305** stock solution.

Protocol 2: Preparation of an In Vivo Formulation

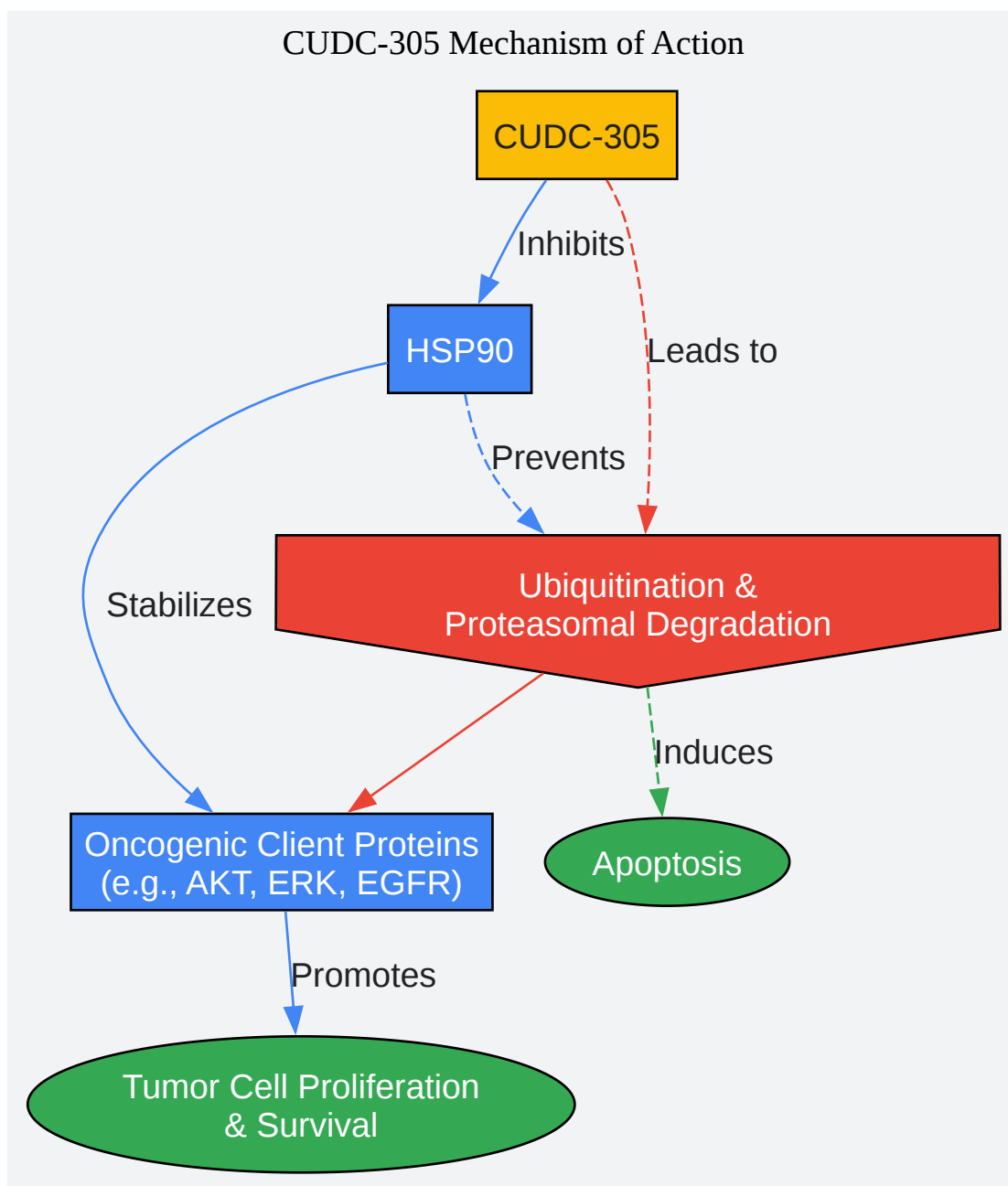
For animal studies, **CUDC-305** can be formulated for oral administration. The following is a published formulation protocol.[\[3\]](#)

- Prepare a 25 mg/mL stock solution of **CUDC-305** in DMSO.
- Vehicle Preparation: Prepare the vehicle by mixing 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of saline for every 1 mL of final solution required.
- Final Formulation: To prepare a 2.5 mg/mL working solution, add 100 μ L of the 25 mg/mL DMSO stock solution to 900 μ L of the prepared vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
- Mixing: Mix thoroughly until a clear solution is obtained.[\[3\]](#)

Signaling Pathway

HSP90 Inhibition by **CUDC-305**

CUDC-305 exerts its anticancer effects by inhibiting HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for tumor cell growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, including those in key signaling pathways like PI3K/AKT and RAF/MEK/ERK.[\[5\]](#)



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Caption: **CUDC-305** inhibits HSP90, leading to client protein degradation.

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